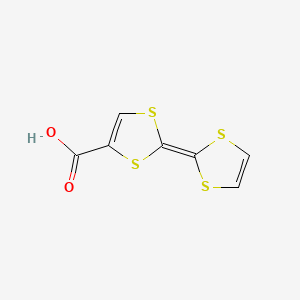
1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiol rings
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)- can be synthesized through the reaction of acetylene carboxylic acids with trialkylphosphine–carbon disulfide zwitterions . This reaction typically yields 2-trialkylphosphonio-1,3-dithiole-4-carboxylates under mild conditions . Another method involves the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dithiolanes.
Reduction: Reduction reactions can convert it into different dithiol derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include dithiolanes, dithiols, and substituted derivatives of the original compound .
科学研究应用
1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Medicine: It is being investigated for its potential use in chelation therapy for heavy metal poisoning.
Industry: It is used in the production of various sulfur-containing compounds and materials.
作用机制
The mechanism of action of 1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)- involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, which can alter the structure and function of the target molecules . The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action .
相似化合物的比较
Similar Compounds
Benzene-1,2-dithiol: Another sulfur-containing heterocycle with similar properties.
Propane-1,3-dithiol: A dithiol compound used in similar applications.
Dimercaptosuccinic acid: Used in chelation therapy for heavy metal poisoning.
Uniqueness
1,3-Dithiole-4-carboxylic acid, 2-(1,3-dithiol-2-ylidene)- is unique due to its dual dithiol rings, which provide it with distinct chemical reactivity and stability. This makes it particularly useful in applications requiring strong sulfur-metal interactions and stable sulfur-containing heterocycles .
属性
CAS 编号 |
63822-38-8 |
|---|---|
分子式 |
C7H4O2S4 |
分子量 |
248.4 g/mol |
IUPAC 名称 |
2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carboxylic acid |
InChI |
InChI=1S/C7H4O2S4/c8-5(9)4-3-12-7(13-4)6-10-1-2-11-6/h1-3H,(H,8,9) |
InChI 键 |
UWEMSSWRJJCTJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C2SC=C(S2)C(=O)O)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




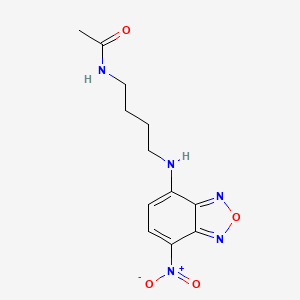

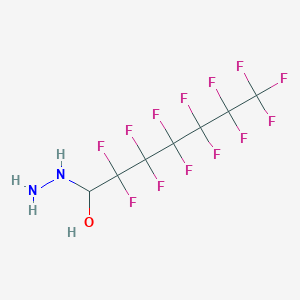
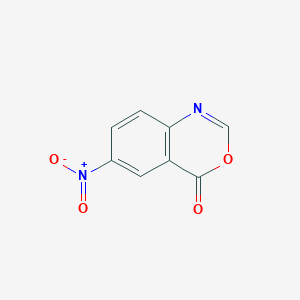
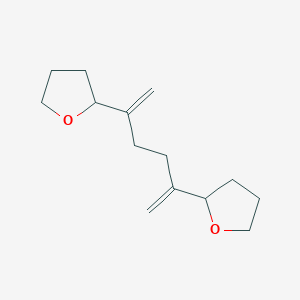
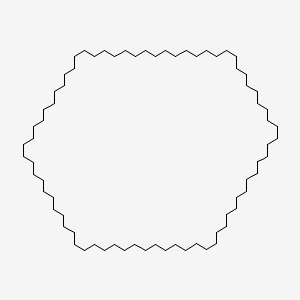
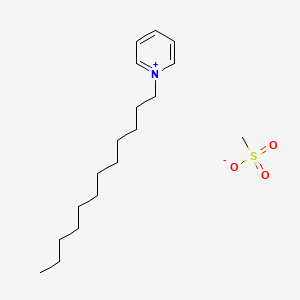
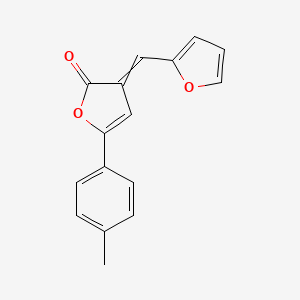
![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
